molecular formula C5H7ClNO2- B1235310 (2S)-2-amino-4-chloropent-4-enoate

(2S)-2-amino-4-chloropent-4-enoate

Cat. No.: B1235310
M. Wt: 148.57 g/mol
InChI Key: WLZNZXQYFWOBGU-BYPYZUCNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

L-2-amino-4-chloropent-4-enoate is a L-alpha-amino acid anion. It derives from a pent-4-enoate. It is a conjugate acid of a L-2-amino-4-chloropent-4-enoic acid.

Scientific Research Applications

Crystal Packing and Interactions

(2S)-2-amino-4-chloropent-4-enoate and its derivatives exhibit unique interactions in crystal packing. Studies have shown the presence of rare N⋯π and O⋯π interactions, which are significant in the crystal structure formation of related compounds (Zhang, Wu, & Zhang, 2011).

Synthesis of Unnatural α-Amino Acid Derivatives

This compound has been used in the synthesis of highly substituted unnatural α-amino esters. These compounds are prepared via a palladium-catalyzed three-component coupling method, demonstrating its utility in complex organic synthesis (Hopkins & Malinakova, 2007).

Preparation of Heterocyclic Systems

Derivatives of this compound are used in the synthesis of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and thiazolo[3,2-a]pyrimidin-5-ones. These compounds have potential applications in medicinal chemistry and drug design (Selič, Grdadolnik, & Stanovnik, 1997).

Role in HIV-Protease Assay

A derivative of this compound has been used to develop a selective HIV-protease assay. The compound serves as a part of chromogenic protease substrates, aiding in the detection of HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Enzymatic Reduction in Biocatalysis

The compound and its related enzymes have been studied for their role in biocatalytic processes, specifically in the enzymatic reduction of aromatic enoates. This research expands the biocatalytic toolbox for enantioselective hydrogenation of carbon-carbon double bonds (Mordaka, Hall, Minton, & Stephens, 2017).

Properties

Molecular Formula

C5H7ClNO2-

Molecular Weight

148.57 g/mol

IUPAC Name

(2S)-2-amino-4-chloropent-4-enoate

InChI

InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/p-1/t4-/m0/s1

InChI Key

WLZNZXQYFWOBGU-BYPYZUCNSA-M

Isomeric SMILES

C=C(C[C@@H](C(=O)[O-])N)Cl

SMILES

C=C(CC(C(=O)[O-])N)Cl

Canonical SMILES

C=C(CC(C(=O)[O-])N)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-amino-4-chloropent-4-enoate
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Reactant of Route 6
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